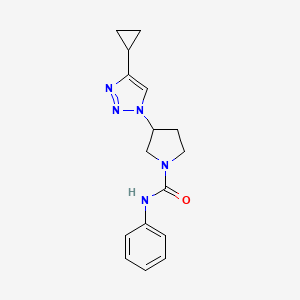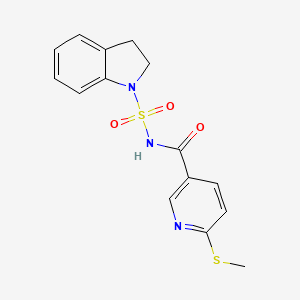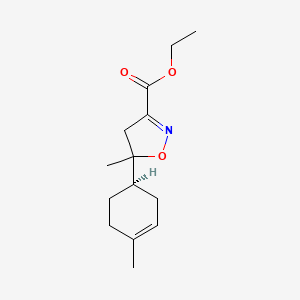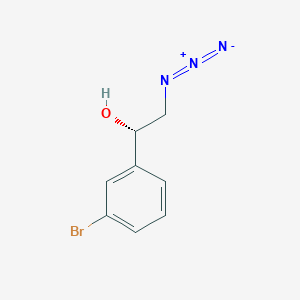![molecular formula C21H24ClFN2O4S B2639816 3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-03-5](/img/structure/B2639816.png)
3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide group, a fluorine atom, a chlorine atom, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered ring containing nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring indicates that the molecule would have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the benzenesulfonamide group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated the potential of benzenesulfonamide derivatives in photodynamic therapy, a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) explored the photophysical and photochemical properties of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound showed promising attributes as a Type II photosensitizer, indicating potential in cancer treatment through photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization
In the realm of synthetic chemistry, benzenesulfonamide derivatives play a significant role. For instance, Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction involving compounds with a benzenesulfonamide fragment. This reaction led to the creation of various seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters, showcasing the versatility of benzenesulfonamide derivatives in synthetic chemistry and their potential in medicinal applications (Li, Lin, & Du, 2019).
Antimicrobial and Anticancer Activities
Another crucial application of benzenesulfonamide derivatives is in the development of antimicrobial and anticancer agents. Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Their results indicated significant potential against certain microbial strains and cancer cell lines, suggesting the usefulness of these compounds in the development of new therapeutic agents (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have also been studied for their ability to inhibit carbonic anhydrases, enzymes relevant in various physiological processes. A study by Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases, showcasing the potential of these compounds in therapeutic applications related to enzyme inhibition (Sapegin et al., 2018).
properties
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O4S/c1-13(2)11-25-18-8-5-14(9-19(18)29-12-21(3,4)20(25)26)24-30(27,28)15-6-7-17(23)16(22)10-15/h5-10,13,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBPQVUINQWMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)
![(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid](/img/structure/B2639742.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)



![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)

![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
